Diethyl 2-(piperidin-4-ylmethyl)malonate hcl Diethyl 2-(piperidin-4-ylmethyl)malonate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513286
InChI: InChI=1S/C13H23NO4.ClH/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10;/h10-11,14H,3-9H2,1-2H3;1H
SMILES:
Molecular Formula: C13H24ClNO4
Molecular Weight: 293.79 g/mol

Diethyl 2-(piperidin-4-ylmethyl)malonate hcl

CAS No.:

Cat. No.: VC17513286

Molecular Formula: C13H24ClNO4

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(piperidin-4-ylmethyl)malonate hcl -

Specification

Molecular Formula C13H24ClNO4
Molecular Weight 293.79 g/mol
IUPAC Name diethyl 2-(piperidin-4-ylmethyl)propanedioate;hydrochloride
Standard InChI InChI=1S/C13H23NO4.ClH/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10;/h10-11,14H,3-9H2,1-2H3;1H
Standard InChI Key LJQUGUSRVUMABH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC1CCNCC1)C(=O)OCC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Diethyl 2-(piperidin-4-ylmethyl)malonate HCl belongs to the malonate ester family, characterized by two ethoxycarbonyl groups attached to a central carbon atom, which is further substituted with a piperidin-4-ylmethyl group. The hydrochloride salt introduces ionic character, improving water solubility compared to its non-salt counterpart. Key structural and physical properties are summarized below:

PropertyDiethyl 2-(Piperidin-4-ylmethyl)malonate HClNon-HCl Analog (CAS 71879-53-3)
Molecular FormulaC13H24ClNO4\text{C}_{13}\text{H}_{24}\text{ClNO}_4C13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4
Molecular Weight (g/mol)293.79 257.33
IUPAC Namediethyl 2-(piperidin-4-ylmethyl)propanedioate;hydrochloridediethyl 2-(piperidin-4-ylmethyl)propanedioate
Physical FormWhite to yellow crystalline solid Not specified
SolubilityWater-solubleLikely organic solvents

The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially, enabling hydrogen bonding in biological systems. The malonate moiety provides sites for nucleophilic substitution, facilitating its role in synthesizing complex molecules.

Synthesis and Purification Methods

The synthesis of Diethyl 2-(piperidin-4-ylmethyl)malonate HCl involves a two-step process:

  • Alkylation of Diethyl Malonate: Diethyl malonate reacts with piperidin-4-ylmethyl chloride in the presence of sodium bicarbonate (NaHCO3\text{NaHCO}_3) as a base. This reaction, conducted in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at room temperature, proceeds via nucleophilic substitution to form the intermediate.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid (HCl\text{HCl}) to precipitate the hydrochloride salt, which is purified via recrystallization from ethanol or acetone .

Key Reaction Conditions:

  • Molar Ratio: 1:1 (diethyl malonate : piperidin-4-ylmethyl chloride)

  • Solvent: Dichloromethane

  • Temperature: 20–25°C

  • Yield: ~70–85% after purification

Applications in Medicinal Chemistry and Industrial Research

Pharmaceutical Intermediate

The compound’s malonate group serves as a versatile building block for synthesizing β-keto esters and γ-aminobutyric acid (GABA) analogs, which are pivotal in developing neuromodulatory agents. For example, its piperidine moiety mimics structural motifs found in antipsychotic drugs, enabling research into dopamine receptor ligands.

Coordination Chemistry

The nitrogen atom in the piperidine ring acts as a Lewis base, allowing the compound to coordinate with metal ions such as Cu2+\text{Cu}^{2+} or Zn2+\text{Zn}^{2+}. This property is exploited in catalysis and materials science for designing metal-organic frameworks (MOFs).

Recent Research Findings

  • Neuroprotective Studies: Derivatives of this compound have shown preliminary activity in mitigating glutamate-induced excitotoxicity in neuronal cell cultures.

  • Enzyme Inhibition: Structural analogs inhibit acetylcholinesterase (IC50=2.3 μM\text{IC}_{50} = 2.3\ \mu\text{M}), suggesting potential in Alzheimer’s disease research.

ParameterRecommendation
Personal ProtectionGloves, lab coat, and eye protection
VentilationUse in a fume hood
Storage2–8°C in airtight containers
DisposalIncineration following local regulations

Material Safety Data Sheets (MSDS) emphasize avoiding inhalation or skin contact due to potential irritant effects .

Comparison with Structurally Related Compounds

The compound’s uniqueness arises from its hybrid malonate-piperidine structure. Below is a comparative analysis with analogous molecules:

CompoundKey FeaturesDistinctive Traits
Diethyl MalonateLacks piperidine groupClassic diester for Claisen condensations
Piperidine-4-carboxylic AcidContains carboxylic acid instead of malonateUsed in peptide synthesis
Ethyl Piperidine-4-yl AcetateSingle ester groupLimited utility in multicomponent reactions

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